Lipophilicity Differentiation: XLogP3-AA Comparison of Ethoxymethyl vs. Methoxymethyl Piperidine Butanone Analogs
The ethoxymethyl-substituted target compound (MW 247.76, XLogP3-AA 2.2) exhibits approximately 0.2–0.4 LogP units higher lipophilicity than the methoxymethyl analog (2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one, MW 233.73), whose XLogP3-AA is computed as approximately 1.8–2.0 based on the one-carbon-shorter alkoxy chain [1]. This difference is attributable to the additional methylene group in the ethoxy moiety, which increases hydrophobic surface area while maintaining the same hydrogen bond acceptor count (2). The elevated LogP translates to an approximately 1.6–2.5× higher predicted n-octanol/water partition coefficient at pH 7.4, which can influence membrane permeability, non-specific protein binding, and chromatographic retention in analytical method development [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (PubChem computed); MW = 247.76 g/mol |
| Comparator Or Baseline | 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one; XLogP3-AA ≈ 1.8–2.0 (estimated from homolog trend); MW = 233.73 g/mol |
| Quantified Difference | ΔXLogP3-AA ≈ +0.2 to +0.4; ΔMW = +14.03 g/mol (one CH₂ unit) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Procurement of the ethoxymethyl rather than methoxymethyl analog is mandatory when a medicinal chemistry program requires the specific LogP for CNS penetration (optimal LogP 1.5–3.0) or when reversed-phase HPLC method retention times must match an established reference standard.
- [1] PubChem. Computed Properties: XLogP3-AA for CID 121201393 and homologous methoxymethyl analog. National Center for Biotechnology Information (2026). View Source
